1,2-Benzisoxazole-3-methanesulfonic acid
Overview
Description
1,2-Benzisoxazole-3-methanesulfonic acid is an organic compound that belongs to the benzisoxazole family. This compound is known for its unique chemical structure, which includes a benzene ring fused with an isoxazole ring and a methanesulfonic acid group. It is used in various scientific research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisoxazole-3-methanesulfonic acid can be synthesized through several methods. One notable method involves the base-catalyzed rearrangement of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives . Another method involves the sulfonation of 1,2-benzisoxazole-3-acetic acid using chlorosulfonic acid in the presence of a Lewis base such as ethyl acetate or benzonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of halogenated intermediates and various nucleophiles to generate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole-3-methanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzisoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium sulfite, phosphorus oxychloride, and various bases such as NaOH and KOH. Reaction conditions often involve specific temperatures and solvents to optimize the reaction yield and selectivity .
Major Products Formed
Major products formed from these reactions include 1,2-benzisoxazole-3-methanesulfonate derivatives and other functionalized benzisoxazole compounds .
Scientific Research Applications
1,2-Benzisoxazole-3-methanesulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole-3-methanesulfonic acid and its derivatives involves multiple pathways. For example, zonisamide, a derivative, exerts its effects by inhibiting voltage-gated sodium and T-type calcium channels, which helps in reducing seizure frequency in epilepsy patients . The compound’s molecular targets include various sodium and calcium channel proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Benzisoxazole-3-methanesulfonic acid include:
- 1,2-Benzisoxazole-3-acetic acid
- 1,2-Benzisoxazole-3-methanesulfonate sodium salt
- Zonisamide
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of biologically active compounds. Its ability to inhibit specific ion channels makes it particularly valuable in medicinal chemistry .
Biological Activity
1,2-Benzisoxazole-3-methanesulfonic acid is a compound of significant interest in the field of medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 201.21 g/mol. The compound features a benzisoxazole core with a methanesulfonic acid group, which enhances its solubility and reactivity in biological systems.
Key Structural Features:
- Benzisoxazole moiety: Contributes to the compound's pharmacological properties.
- Methanesulfonic acid group: Increases ionic character, facilitating interactions with biological targets.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, particularly in the context of neurological disorders.
Anticonvulsant Properties
One of the most notable applications of this compound is as an intermediate in the synthesis of zonisamide, an antiepileptic drug. Zonisamide acts by inhibiting voltage-gated sodium channels and T-type calcium channels, leading to reduced neuronal excitability and seizure frequency .
Mechanism of Action:
- Inhibition of Sodium Channels: Reduces action potential generation.
- Inhibition of Calcium Channels: Decreases neurotransmitter release.
Synthesis
The synthesis of this compound typically involves sulfonation reactions. A common method includes the reaction of 1,2-benzisoxazole-3-acetic acid with chlorosulfonic acid in toluene . This process can be optimized to yield high purity and yield without isolating intermediates.
Synthetic Route Overview:
- Starting Material: 1,2-benzisoxazole-3-acetic acid.
- Reagents: Chlorosulfonic acid.
- Solvent: Toluene.
- Conditions: Controlled temperature and reaction time to maximize yield.
Research Findings
Recent studies have focused on the interactions of this compound with various biological pathways. These investigations reveal its potential role in modulating neurotransmitter systems, which could be beneficial for treating conditions like epilepsy and other neurological disorders .
Case Studies:
- Neurotransmitter Modulation: Studies indicate that derivatives influence neurotransmitter release and receptor activity.
- Therapeutic Applications: Investigations into its efficacy as an anticonvulsant have shown promising results in preclinical models.
Comparative Analysis with Related Compounds
The following table summarizes some compounds related to this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Zonisamide | Benzisoxazole derivative | Widely used as an anticonvulsant |
1,2-Benzothiazole | Similar bicyclic structure | Contains a thiazole instead of an isoxazole |
4-Methylbenzisoxazole | Substituted benzisoxazole | Methyl group alters solubility and reactivity |
Properties
IUPAC Name |
1,2-benzoxazol-3-ylmethanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7/h1-4H,5H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWNQJBNOQDMHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187831 | |
Record name | 1,2-Benzisoxazole-3-methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342623-49-8 | |
Record name | 1,2-Benzisoxazole-3-methanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342623498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisoxazole-3-methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BENZISOXAZOLE-3-METHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BSD56MU5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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